Lafutidine Sulfone (CAS No. 174583-84-7): A Technical Guide for Drug Development Professionals
Lafutidine Sulfone (CAS No. 174583-84-7): A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Analytical Significance of Lafutidine Sulfone
This technical guide provides a comprehensive overview of Lafutidine Sulfone (CAS No. 174583-84-7), a key metabolite and process impurity of the H2 receptor antagonist, Lafutidine. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, its role as an analytical reference standard, and conceptual experimental protocols relevant to its synthesis and quantification.
Core Chemical and Physical Properties
Lafutidine Sulfone is the sulfonyl derivative of Lafutidine. Its physical and chemical properties are crucial for its use as a reference standard in analytical testing. The key quantitative data are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 174583-84-7 | [1][2][3] |
| Molecular Formula | C₂₂H₂₉N₃O₅S | [1][2][3] |
| Molecular Weight | 447.55 g/mol | [1][3] |
| IUPAC Name | 2-((furan-2-ylmethyl)sulfonyl)-N-((Z)-4-((4-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide | [2][4] |
| Canonical SMILES | C1CCN(CC1)CC2=CC(=NC=C2)OCCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | [5] |
| Appearance | Typically a solid (For research use only, not for therapeutic use) | [1] |
Significance in Drug Development and Manufacturing
Lafutidine Sulfone is primarily recognized as a metabolite and a process-related impurity of Lafutidine.[6] The parent drug, Lafutidine, is a second-generation histamine H2 receptor antagonist used for treating gastrointestinal disorders.[7][8] Like other H2 antagonists, it functions by inhibiting gastric acid secretion.[7][9] However, it also exhibits unique gastroprotective effects, partly by activating calcitonin gene-related peptide (CGRP), which enhances gastric mucosal blood flow.[4][7]
Given that Lafutidine is metabolized in the liver, likely by Cytochrome P450 enzymes (CYP3A4 and CYP2D6), into several metabolites, Lafutidine Sulfone is one of the resulting compounds.[10] While these metabolites are generally considered inactive, regulatory agencies require that impurities and metabolites in any active pharmaceutical ingredient (API) be identified, quantified, and controlled within strict limits.
Therefore, Lafutidine Sulfone serves as a critical analytical reference standard for:
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Analytical Method Development: Establishing and optimizing chromatographic methods (e.g., HPLC, UPLC) to separate Lafutidine from its impurities.[6]
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Method Validation: Ensuring that the analytical methods are accurate, precise, and specific for quantifying Lafutidine Sulfone.[6]
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Quality Control (QC): Routine testing of Lafutidine API and formulated drug products to ensure that the levels of Lafutidine Sulfone do not exceed predefined safety thresholds.[6]
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Stability Studies: Assessing the degradation pathways of Lafutidine under various stress conditions (e.g., heat, light, humidity, oxidation) where the sulfone may be formed.
Experimental Protocols and Methodologies
While specific, proprietary experimental protocols for the synthesis and analysis of Lafutidine Sulfone are not publicly available, this section outlines the standard methodologies that would be employed in a drug development setting.
Conceptual Synthesis of Lafutidine Sulfone Reference Standard
The synthesis of Lafutidine Sulfone for use as a reference standard would typically involve the controlled oxidation of the sulfinyl group in the parent Lafutidine molecule.
Objective: To synthesize Lafutidine Sulfone from Lafutidine via oxidation.
Materials:
-
Lafutidine
-
An appropriate oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)
-
A suitable solvent system (e.g., dichloromethane, methanol)
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Purification apparatus (e.g., column chromatography system with silica gel)
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Analytical instruments for characterization (NMR, Mass Spectrometry, HPLC)
Methodology:
-
Dissolution: Dissolve a known quantity of Lafutidine in the chosen solvent in a reaction vessel.
-
Reaction: Slowly add the oxidizing agent to the solution, typically at a controlled temperature (e.g., 0°C to room temperature) to manage the exothermic reaction and prevent over-oxidation.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or HPLC, to determine the point of complete conversion of the starting material.
-
Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a suitable reducing agent (e.g., sodium thiosulfate solution).
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Extraction and Purification: Extract the crude product into an organic solvent, wash with brine, and dry it. Purify the crude Lafutidine Sulfone using column chromatography to isolate it from byproducts and unreacted starting material.
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Characterization: Confirm the identity and purity of the synthesized Lafutidine Sulfone using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and assess its purity using HPLC.
Impurity Profiling of Lafutidine using HPLC
Objective: To quantify the amount of Lafutidine Sulfone in a sample of Lafutidine API using a reference standard.
Materials:
-
Lafutidine API sample
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Lafutidine Sulfone reference standard
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient mixture of acetonitrile and a buffered aqueous solution)
-
Volumetric flasks and pipettes
Methodology:
-
Standard Preparation: Prepare a stock solution of the Lafutidine Sulfone reference standard at a known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the Lafutidine API sample in the mobile phase or a suitable diluent to a known concentration.
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase gradient.
-
Inject the calibration standards sequentially to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the Lafutidine API sample solution.
-
-
Data Analysis:
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Identify the peak corresponding to Lafutidine Sulfone in the sample chromatogram by comparing its retention time to that of the reference standard.
-
Integrate the peak area of the Lafutidine Sulfone peak in the sample chromatogram.
-
Calculate the concentration of Lafutidine Sulfone in the API sample using the calibration curve.
-
Express the result as a percentage of the Lafutidine concentration.
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Signaling Pathways and Metabolic Fate
Lafutidine's primary mechanism of action is the blockade of histamine H2 receptors on gastric parietal cells. However, its gastroprotective effects involve more complex pathways. The formation of Lafutidine Sulfone is a metabolic process.
The parent drug, Lafutidine, exerts its therapeutic effects through two main pathways:
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H2 Receptor Antagonism: Directly blocks histamine from binding to H2 receptors on parietal cells, which reduces the activation of the proton pump and thereby decreases gastric acid secretion.
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Gastroprotection: This is a more unique aspect of Lafutidine's pharmacology. It is believed to stimulate capsaicin-sensitive afferent nerves, leading to the release of calcitonin gene-related peptide (CGRP).[7][9] CGRP, in turn, stimulates the production of nitric oxide (NO), which increases gastric mucosal blood flow and enhances the mucosal defense mechanisms.[7]
Lafutidine Sulfone, as an inactive metabolite, is not believed to participate in these signaling pathways. Its formation is a result of the body's natural drug metabolism processes aimed at making the compound more water-soluble for excretion.
References
- 1. What is the mechanism of Lafutidine? [synapse.patsnap.com]
- 2. Pharmacokinetic and pharmacodynamic properties of lafutidine after postprandial oral administration in healthy subjects: comparison with famotidine. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Lafutidine, a newly developed antiulcer drug, elevates postprandial intragastric pH and increases plasma calcitonin gene-related peptide and somatostatin concentrations in humans: comparisons with famotidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lafutidine synthesis - chemicalbook [chemicalbook.com]
- 6. Lafutidine Sulfone - CAS - 174583-84-7 | Axios Research [axios-research.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lafutidine, a unique histamine H2-receptor antagonist, inhibits distention-induced gastric acid secretion through an H2 receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gastroprotective mechanism of lafutidine, a novel anti-ulcer drug with histamine H2-receptor antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
